s-Glycerylcysteine
Description
s-Glycerylcysteine is a lipid-modified cysteine derivative critical in bacterial lipoprotein biosynthesis. It consists of a cysteine residue covalently linked to a glyceryl group via a thioether bond, with additional O-ester-linked and amide-linked acyl chains (typically palmitate or stearate) . This structure is essential for anchoring lipoproteins to bacterial membranes and modulating host-pathogen interactions. For example, in Spiroplasma melliferum, spiralin—a major lipoprotein—contains this compound and activates Toll-like receptor 2 (TLR2) by engaging its hydrophobic cavity with the glyceryl moiety and acyl chains .
Key structural features:
- Thioether bond: Connects cysteine to the glyceryl group.
- Triacylation: Two O-ester-linked and one amide-linked fatty acid chains (e.g., spiralin in gram-negative bacteria) .
- Role in TLR signaling: The glyceryl group and acyl chains mediate interactions with TLR2/1 heterodimers, triggering innate immune responses .
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H13NO4S/c7-5(6(10)11)3-12-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
GPWYBXDQHZIBPR-AKGZTFGVSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(CO)O |
Canonical SMILES |
C(C(CSCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
s-Glycerylcysteine vs. S-Methylcysteine
This compound vs. S-Allyl-L-Cysteine
This compound vs. N-Acetylcysteine (NAC)
Other Related Compounds
- S-Sulfocysteine : Contains a sulfonate group (-SO₃H) on sulfur; implicated in redox signaling and sulfur metabolism .
- Carbocysteine Lysine : Combines carboxymethylated cysteine with lysine; used as a mucolytic agent .
Structural and Functional Insights
- Acylation Specificity : this compound’s triacylation is distinct from diacylated lipoproteins (e.g., in Acholeplasma laidlawii), which lack the amide-linked chain and activate TLR2/6 instead of TLR2/1 .
- Thioether vs. Thiol Modifications : Unlike S-methyl or S-allyl derivatives, this compound’s thioether bond is critical for membrane integration and immune recognition .
- Therapeutic Potential: While NAC and S-Allyl-L-Cysteine are used clinically, this compound’s role is primarily in microbiology and immunology, highlighting its niche as a PAMP .
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